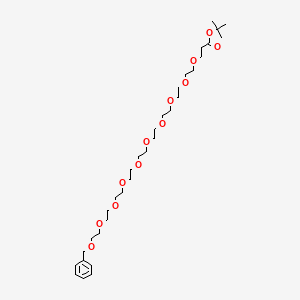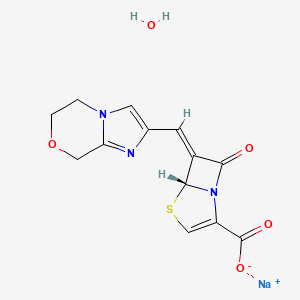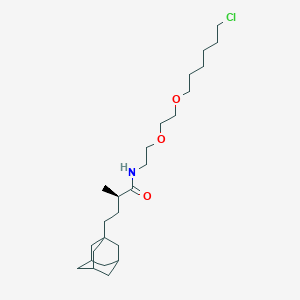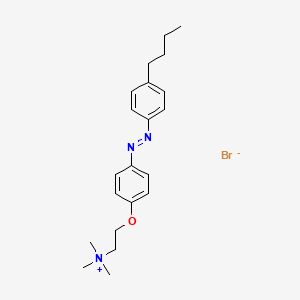
Benzyl-PEG10-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG10-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic PEG spacer, which enhances the solubility and biocompatibility of conjugated biomolecules. It is widely used in research for its ability to facilitate targeted drug delivery and improve the pharmacokinetic properties of therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl esters, including Benzyl-PEG10-t-butyl ester, can be achieved through various methods. One efficient method involves the direct esterification of alcohols catalyzed by tetrabutylammonium iodide (TBAI) via C(sp3)–H bond functionalization. This method is performed under mild and clean conditions, yielding the desired esters in good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize transition metal catalysts, Bronsted acids, or microwave-assisted reactions to achieve high yields and purity. The use of PEGylation techniques ensures the production of high-quality compounds suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl-PEG10-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Applications De Recherche Scientifique
Benzyl-PEG10-t-butyl ester has a wide range of applications in scientific research:
Biology: The compound’s biocompatibility and solubility make it ideal for conjugation with biomolecules, enhancing their stability and activity.
Medicine: In drug delivery, this compound improves the pharmacokinetics and biodistribution of therapeutic agents, leading to more effective treatments.
Mécanisme D'action
Benzyl-PEG10-t-butyl ester functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG spacer in this compound enhances the solubility and stability of the PROTAC, facilitating its cellular uptake and activity .
Comparaison Avec Des Composés Similaires
Propargyl-PEG10-t-butyl ester: Contains a propargyl group and is used in click chemistry reactions.
Hydroxy-PEG10-t-butyl ester: Features a hydroxy group and is used for its biocompatibility and solubility.
Uniqueness: Benzyl-PEG10-t-butyl ester is unique due to its benzyl group, which provides specific reactivity and stability. This makes it particularly suitable for use in PROTACs and other applications requiring precise molecular targeting and degradation of proteins .
Propriétés
Formule moléculaire |
C32H56O12 |
|---|---|
Poids moléculaire |
632.8 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H56O12/c1-32(2,3)44-31(33)9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-27-28-43-29-30-7-5-4-6-8-30/h4-8H,9-29H2,1-3H3 |
Clé InChI |
QXRAGURQNULYJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)


![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)



![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)
